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Introduction

Friedreich's ataxia (FRDA) is a neurodegenerative disease characterized by reduced levels of
the mitochondrial protein frataxin (FXN). RNA interference (RNAI) using small interfering RNA
(siRNA) offers a promising therapeutic strategy to modulate gene expression. However, the
delivery of siRNA into primary neurons, the cell type most relevant for studying
neurodegenerative diseases, presents significant challenges due to their post-mitotic nature
and sensitivity to conventional transfection reagents.[1] This document provides detailed
application notes and protocols for the efficient and minimally toxic delivery of FXN siRNA into
primary neuronal cultures using lipid nanopatrticles (LNPS).

Data Presentation

Table 1: Summary of Quantitative Data for FXN siRNA Delivery (Hypothetical Data Based on
Literature Review)
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Note: This table presents hypothetical data synthesized from typical results reported in the

literature for sSIRNA delivery to primary neurons. Actual results may vary depending on

experimental conditions.

Experimental Protocols
Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic

day 18 (E18) rat pups.[3][5][6][7][8]

Materials:

o Timed-pregnant Sprague-Dawley rat (E18)

o DMEM with high glucose and L-glutamine

o Fetal Bovine Serum (FBS), heat-inactivated
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e Hanks' Balanced Salt Solution (HBSS)

e Trypsin-EDTA (0.25%)

e DNase |

o Neurobasal medium supplemented with B-27 and GlutaMAX

e Poly-D-lysine

e Laminin

o Sterile dissection tools

e 15 mL and 50 mL conical tubes

e Cell culture plates or coverslips

Procedure:

o Coat culture surfaces with 50 pg/mL poly-D-lysine in sterile water overnight at 37°C.

o Wash plates three times with sterile water and allow to dry.

e Coat with 5 pg/mL laminin in HBSS for at least 2 hours at 37°C before plating neurons.

» Euthanize the pregnant rat according to approved institutional protocols.

o Dissect the uterine horns and remove the embryos.

« |solate the brains and place them in ice-cold HBSS.

o Dissect the cortices and remove the meninges.

¢ Mince the cortical tissue and transfer to a 15 mL conical tube.

o Digest the tissue with 0.25% trypsin-EDTA and a few drops of DNase | for 15 minutes at
37°C.
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Stop the digestion by adding an equal volume of DMEM with 10% FBS.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell
suspension.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.
Count the viable cells using a hemocytometer and trypan blue exclusion.

Plate the neurons at a density of 2 x 10”5 cells/cm? on the prepared culture surfaces.
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
Repeat this every 3-4 days.

FXN siRNA Delivery using Lipid Nanoparticles (LNPs)

This protocol outlines the formulation of FXN siRNA-LNP complexes and their application to

primary neuronal cultures.[1][2]

Materials:

FXN siRNA (pre-designed and validated for human or mouse, as appropriate)
Scrambled siRNA (negative control)

Lipid nanoparticle formulation kit (e.g., containing an ionizable lipid, DSPC, cholesterol, and
a PEG-lipid)

Ethanol
Citrate buffer (pH 4.0)
Syringe pump or microfluidic mixing device

Dialysis cassette (10 kDa MWCO)
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e Phosphate-buffered saline (PBS)
Procedure:

o SiRNA Preparation: Resuspend lyophilized FXN siRNA and scrambled siRNA in RNase-free
water to a stock concentration of 20 pM.

e LNP Formulation (Microfluidic Mixing):

o Dissolve the lipid mixture (e.g., ionizable lipid:DSPC:cholesterol:PEG-lipid at a molar ratio
of 50:10:38.5:1.5) in ethanol.

o Dilute the siRNA in citrate buffer (pH 4.0).

o Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-
agueous solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

 Dialysis: Dialyze the resulting LNP suspension against PBS overnight at 4°C to remove
ethanol and non-encapsulated siRNA.

o Characterization (Optional but Recommended): Determine the particle size, polydispersity
index (PDI), and siRNA encapsulation efficiency of the formulated LNPs using dynamic light
scattering and a nucleic acid quantification assay, respectively.

e Transfection of Primary Neurons:

[e]

On day in vitro (DIV) 5-7, aspirate half of the culture medium from the primary neurons.

o

Dilute the FXN siRNA-LNP complexes and scrambled siRNA-LNP complexes in pre-
warmed Neurobasal medium to the desired final concentration (e.g., 50 nM).

(¢]

Add the diluted siRNA-LNP complexes to the neurons.

[¢]

Incubate for 48-72 hours at 37°C and 5% CO2 before analysis.

Assessment of FXN Knockdown

a. Quantitative Real-Time PCR (gRT-PCR) for FXN mRNA Levels[9][10][11]
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Materials:

RNA extraction kit

Reverse transcription kit

gPCR master mix (e.g., SYBR Green)

Primers for FXN and a housekeeping gene (e.g., GAPDH, ACTB)

gPCR instrument
Procedure:

e Lyse the treated and control neurons and extract total RNA using a commercial kit according
to the manufacturer's instructions.

o Synthesize cDNA from 1 ug of total RNA using a reverse transcription Kkit.

e Set up the gPCR reaction with the appropriate primers for FXN and the housekeeping gene,
cDNA template, and gPCR master mix.

e Run the gPCR program on a real-time PCR instrument.

e Analyze the data using the AACt method to determine the relative fold change in FXN mRNA
expression, normalized to the housekeeping gene and the untreated control.

b. Western Blot for Frataxin Protein Levels[12][13][14][15]

Materials:

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane
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e Primary antibody against Frataxin

e Primary antibody against a loading control (e.g., B-actin, GAPDH)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Lyse the treated and control neurons in RIPA buffer.

o Determine the protein concentration of the lysates using the BCA assay.

e Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate the membrane with the primary anti-frataxin antibody overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

» Detect the protein bands using a chemiluminescent substrate and an imaging system.
 Strip and re-probe the membrane with the loading control antibody or run a parallel gel.

e Quantify the band intensities using densitometry software and normalize the frataxin signal
to the loading control.

Neuronal Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the siRNA delivery method.[16][17][18][19]

Materials:
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e 96-well plate reader
Procedure:

o After the 48-72 hour incubation with SIRNA-LNP complexes, add 10 pL of MTT solution to
each well of a 96-well plate containing the neurons.

 Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
e Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.
 Incubate overnight at 37°C in a humidified atmosphere.

e Measure the absorbance at 570 nm using a plate reader.

o Express cell viability as a percentage of the untreated control.

Mandatory Visualization
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Caption: Experimental workflow for FXN siRNA delivery and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for FXN siRNA
Delivery into Primary Neuronal Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388133#fxn-sirna-delivery-into-primary-neuronal-
cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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